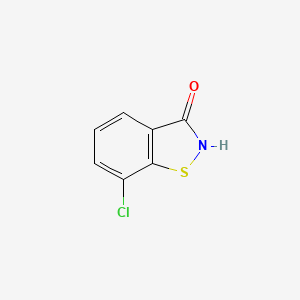![molecular formula C11H10Cl2N2O B2679368 1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 568557-48-2](/img/structure/B2679368.png)
1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one, also known as DMHP, is a synthetic compound that belongs to the class of pyrazolones. It has been the subject of extensive research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of pyrazole derivatives, including those structurally similar to "1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one," has been extensively studied. These compounds are synthesized through various chemical reactions, demonstrating the versatility and adaptability of pyrazole chemistry. For instance, one study describes the synthesis and structural characterization of isostructural thiazoles with pyrazolone frameworks, providing insights into their crystalline forms and confirming their structures through single crystal diffraction methods (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Potential Biomedical Applications
Research into pyrazole derivatives reveals potential biomedical applications, including anti-cancer properties. A notable study synthesizes new pyrazole compounds, examining their electronic structure, physico-chemical properties, and potential as anti-cancer agents through docking analysis. This research underscores the therapeutic potential of pyrazole derivatives in cancer treatment (Thomas et al., 2019).
Antimicrobial and Anticancer Agents
Further research into novel pyrazole derivatives has highlighted their antimicrobial and anticancer activities. These studies synthesize compounds from pyrazole carboxylates, demonstrating significant in vitro activity against microbial strains and cancer cells. Such findings suggest the value of pyrazole derivatives in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Electrochemical Studies
The electrochemical properties of pyrazolone derivatives have been investigated, offering insights into their potential industrial and biomedical applications. One study focuses on the synthesis, characterization, and electrochemical study of a Cu(II) complex with a pyrazolone ligand, exploring its square planar geometry and potential as a molecular probe or in catalysis (Nakum & Jadeja, 2018).
Crystal Structure Analysis
Crystal structure analysis of pyrazolone derivatives offers valuable information on their molecular configurations, facilitating the design of compounds with specific properties. Studies detail the crystal and molecular structure of pyrazolone compounds, aiding in understanding their physical properties and potential applications in various fields (Kamani et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit key enzymes and bind with high affinity to multiple receptors .
Biochemical Pathways
Related compounds have been found to possess various biological activities, affecting a wide range of pathways .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied .
Result of Action
Related compounds have shown a variety of biological activities, suggesting a broad spectrum of potential effects .
Action Environment
The environmental fate of similar compounds has been studied .
Propriétés
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-5-methyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c1-7-4-11(16)15(14-7)6-8-2-3-9(12)5-10(8)13/h2-3,5H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUZIZMWGAJRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluoro-3-nitrophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2679285.png)
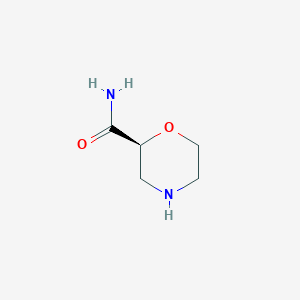
![3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2679289.png)


![N-(4-chlorobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2679293.png)
![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2679294.png)
![8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2679295.png)
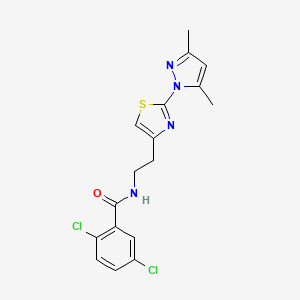
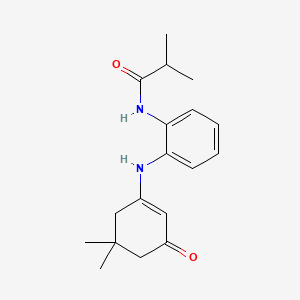
![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B2679304.png)
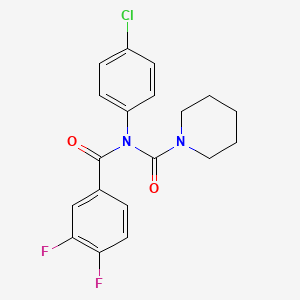
![N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2679307.png)
